ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE
Overview
Description
Ethyl 3-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound with a unique structure that includes a sulfonamide group, a nitrophenyl group, and an ester functional group
Preparation Methods
The synthesis of ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps, including the formation of the sulfonamide and ester groups. One common synthetic route involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 3-nitroaniline to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
Ethyl 3-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent due to the presence of the nitrophenyl group, which is known to exhibit such properties.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of ETHYL 3-(5-CHLORO-2-METHOXY-4-METHYLBENZENESULFONAMIDO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. The nitrophenyl group can interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 3-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)propanoate: This compound lacks the sulfonamide and nitrophenyl groups, making it less versatile in terms of biological activity.
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate: This compound has a similar sulfonamide group but differs in the structure of the ester and aromatic groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O7S/c1-4-29-19(23)11-16(13-6-5-7-14(9-13)22(24)25)21-30(26,27)18-10-15(20)12(2)8-17(18)28-3/h5-10,16,21H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDXMYNLYXNJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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